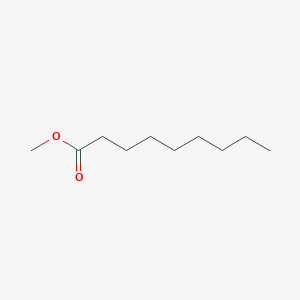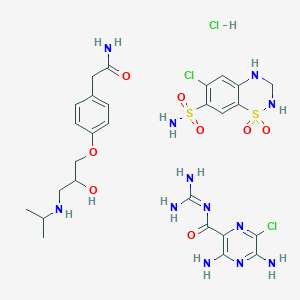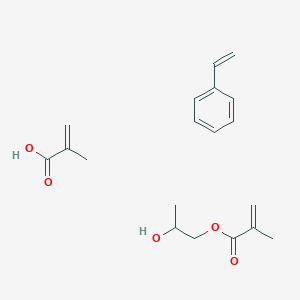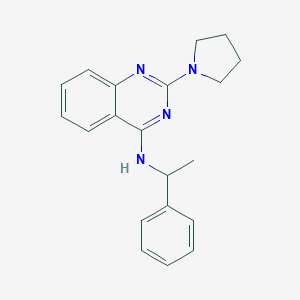
インポータゾール
概要
説明
インポータゾールは、トランスポート受容体インポーチン-βを特異的に標的とする低分子阻害剤です。これは細胞透過性化合物であり、インポーチン-β媒介の核移行プロセスを阻害します。 この化合物は、タンパク質の核移行に不可欠なRanGTPとインポーチン-βとの相互作用を阻害する役割を果たすことで、広く研究されています .
科学的研究の応用
Importazole has a wide range of applications in scientific research, particularly in the fields of cell biology, molecular biology, and cancer research:
Cell Biology: Importazole is used to study the nuclear import of proteins and the role of importin-β in cellular processes.
Molecular Biology: It helps in understanding the RanGTP/importin-β pathway and its implications in various cellular functions.
Cancer Research: Importazole has shown potential in sensitizing tumor cells to apoptosis-inducing agents, making it a valuable tool in cancer therapy research
作用機序
インポータゾールは、インポーチン-βの機能を特異的に阻害することによって効果を発揮します。それはRanGTPとインポーチン-βの間の相互作用を変化させ、この経路に依存するタンパク質の核移行を阻止します。 この阻害は、紡錘体の集合、染色体の会合、およびその他の有糸分裂プロセスに欠陥を引き起こします .
類似化合物:
レプトマイシンB: CRM1媒介の核輸出の阻害剤。
イベルメクチン: インポーチン-α/ β媒介の核移行を阻害する役割で知られています。
ミフェプリストン: さまざまな経路を標的とすることで、核移行に影響を与えます。
インポータゾールの独自性: インポータゾールは、他の核輸送経路に影響を与えることなく、インポーチン-βを特異的に阻害する点でユニークです。 この特異性により、さまざまな細胞プロセスにおけるインポーチン-βの役割を解明するための貴重なツールとなります .
準備方法
合成経路および反応条件: インポータゾールは、2,4-ジアミノキナゾリンコアの形成を含む一連の化学反応によって合成されます。合成経路には一般的に以下のステップが含まれます。
- キナゾリン環の形成。
- 2位と4位へのアミノ基の導入。
- 所望の化学構造を得るための最終的な修飾 .
工業生産方法: インポータゾールの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に標準的な有機化学プロトコルに従い、高純度と高収率を確保しています。 この化合物は通常、凍結乾燥粉末として供給され、さまざまな用途に使用するためにジメチルスルホキシド(DMSO)に再構成できます .
化学反応の分析
反応の種類: インポータゾールは、その合成中に主に置換反応を起こします。それは生理学的条件下で安定するように設計されており、生物学的試験に適しています。
一般的な試薬と条件:
試薬: インポータゾールの合成に使用される一般的な試薬には、アミン、アルデヒド、およびさまざまな触媒が含まれます。
主要な生成物: これらの反応の主要な生成物は、2,4-ジアミノキナゾリン構造を特徴とするインポータゾールそのものです。 この化合物は、研究目的のために高レベルの純度(> 97%)を実現するために精製されます .
4. 科学研究への応用
インポータゾールは、細胞生物学、分子生物学、および癌研究の分野において、科学研究において幅広い用途を持っています。
細胞生物学: インポータゾールは、タンパク質の核移行と細胞プロセスにおけるインポーチン-βの役割を研究するために使用されます。
分子生物学: これは、RanGTP / インポーチン-β経路とそのさまざまな細胞機能における影響を理解するのに役立ちます。
癌研究: インポータゾールは、腫瘍細胞をアポトーシス誘発剤に感作する可能性を示しており、癌治療研究において貴重なツールとなっています
類似化合物との比較
Leptomycin B: An inhibitor of CRM1-mediated nuclear export.
Ivermectin: Known for its role in inhibiting importin-α/β-mediated nuclear import.
Mifepristone: Affects nuclear import by targeting different pathways.
Uniqueness of Importazole: Importazole is unique in its specific inhibition of importin-β without affecting other nuclear transport pathways. This specificity makes it a valuable tool for dissecting the roles of importin-β in various cellular processes .
特性
IUPAC Name |
N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGJEZIGDHFJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Importazole?
A1: Importazole specifically inhibits the function of importin-β, a key protein involved in nuclear transport. [, ]
Q2: How does Importazole interact with importin-β?
A2: Importazole disrupts the interaction between importin-β and RanGTP, a small GTPase essential for cargo release in the nucleus. This disruption likely occurs through alteration of the importin-β interaction with RanGTP rather than direct destabilization of the complex. [, ]
Q3: What are the downstream consequences of Importazole inhibiting importin-β function?
A3: Importazole primarily blocks importin-β-mediated nuclear import, hindering the transport of cargo proteins into the nucleus. This blockage has been observed in both Xenopus egg extracts and cultured cells. [, ] It does not affect transportin-mediated nuclear import or CRM1-mediated nuclear export, indicating specificity for the importin-β pathway. [, ]
Q4: What are the specific effects of Importazole on mitosis?
A4: Importazole interferes with the release of importin-β cargo during mitosis, leading to defects in spindle assembly, including both predicted and novel defects. [, ] This highlights the importance of the Ran/importin-β pathway for proper mitotic spindle formation.
Q5: Beyond mitosis, what other cellular processes are affected by Importazole?
A5: Importazole has been shown to inhibit rotavirus replication by disrupting importin-β1 function, a host factor crucial for the virus life cycle. [] Additionally, it inhibits Anaplasma phagocytophilum growth by interfering with the importin-α/β, RanGTP-dependent pathway used by the bacterial effector protein AnkA for nuclear entry. []
Q6: What is the molecular formula and weight of Importazole?
A6: Importazole is a 2,4-diaminoquinazoline with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. []
Q7: What is known about the stability of Importazole under different conditions?
A7: While specific stability data is limited in the provided research, Importazole's efficacy in various experimental settings, including in vitro and in vivo studies, suggests it possesses sufficient stability for those applications.
Q8: Has the structure-activity relationship of Importazole been investigated?
A8: Yes, researchers developed analogs of Importazole to potentially improve its potency and specificity for inhibiting RanGTP/importin-β function. [] While some analogs displayed activity against nucleocytoplasmic transport and mitotic spindle assembly, none demonstrated significantly greater potency than Importazole. []
Q9: What in vitro models have been used to study the effects of Importazole?
A9: Importazole has been extensively studied in Xenopus egg extracts and various cultured cell lines, including HeLa cells, human head and neck squamous cell carcinoma (HNSCC) cell lines, and chronic myeloid leukemia (CML) cell lines. [, , , ]
Q10: What are the observed effects of Importazole in these in vitro models?
A10: In vitro, Importazole effectively disrupts nuclear import, impairs spindle assembly, inhibits rotavirus replication, blocks Anaplasma phagocytophilum growth, enhances radiosensitivity in HNSCC cells, and reduces proliferation in CML cells. [1-4, 9]
Q11: Has Importazole been tested in in vivo models?
A11: Yes, Importazole demonstrated antirotavirus activity in mice, reducing viral shedding in stool, decreasing viral protein expression in the small intestine, and promoting restoration of damaged intestinal villi. [] It has also been tested in mouse models of prostate cancer, showing an inhibitory effect on tumor growth when combined with agonistic anti-human DR5 antibody treatment. []
Q12: Are there known mechanisms of resistance to Importazole?
A12: While specific resistance mechanisms have not been extensively characterized, the research indicates that the androgen receptor splice variant AR-V7, found in docetaxel-resistant prostate cancer cells, does not rely on the importin-β pathway for nuclear localization and is therefore insensitive to Importazole. [] This suggests potential limitations for Importazole in targeting AR-V7-driven cancers.
Q13: What is the safety profile of Importazole?
A13: The provided research primarily focuses on the mechanism of action and efficacy of Importazole. While in vivo studies in mice suggest a certain level of tolerability at effective doses, further research is needed to fully characterize its safety profile and potential toxicity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
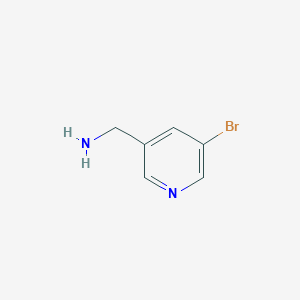

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)


